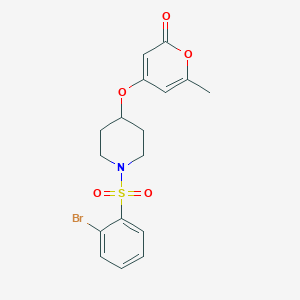

4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Description

4-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic small molecule characterized by a piperidine core linked via an oxygen atom to a 6-methyl-2H-pyran-2-one moiety. The piperidine nitrogen is functionalized with a sulfonyl group bearing a 2-bromophenyl substituent. Its synthesis likely follows established protocols for analogous compounds, such as sulfonylation of piperidine intermediates under basic conditions .

Properties

IUPAC Name |

4-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO5S/c1-12-10-14(11-17(20)23-12)24-13-6-8-19(9-7-13)25(21,22)16-5-3-2-4-15(16)18/h2-5,10-11,13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZUCZUYQYSEJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a bromophenyl sulfonyl group through a sulfonylation reaction. This intermediate is then coupled with a pyranone derivative under specific reaction conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, bases like triethylamine, and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The bromophenyl sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity for certain targets, while the pyranone ring can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Sulfonyl Substituents

The sulfonyl group’s aromatic substituent significantly influences molecular properties. Key comparisons include:

Notes:

- Halogen Effects : Bromine (Br) increases molecular weight and lipophilicity compared to fluorine (F) or chlorine (Cl) .

Functional Group Replacements

Replacing the sulfonyl group with other functional groups drastically changes reactivity:

Key Insight: Propanoyl derivatives (e.g., ) lack the sulfonyl group’s electron-withdrawing effects, which may reduce metabolic stability compared to sulfonamides.

Discussion of Physicochemical Properties

- Molecular Weight : The target compound (~427.3 g/mol) falls within the typical range for drug-like molecules, though bromine increases its weight compared to fluorine-substituted analogs .

Biological Activity

The compound 4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one represents a novel organic molecule with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is with a molecular weight of approximately 411.3 g/mol. The structure consists of a pyran ring, a sulfonamide linkage, and a piperidine moiety, which are essential for its biological activity.

Biological Activity Overview

Research indicates that compounds containing piperidine and sulfonyl groups often exhibit diverse biological properties, including:

- Antimicrobial Activity : Many derivatives demonstrate significant antibacterial effects against various pathogens.

- Enzyme Inhibition : The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases.

- Anticancer Properties : Some studies indicate that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells.

The proposed mechanism of action for this compound involves:

- Enzyme Interaction : The sulfonamide group may interact with the active sites of enzymes, leading to inhibition.

- Receptor Binding : The piperidine ring facilitates binding to specific receptors, potentially modulating neurotransmitter activity.

Antimicrobial Studies

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of similar sulfonamide compounds. Results indicated strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Enzyme Inhibition

In vitro studies have shown that piperidine derivatives possess significant AChE inhibitory activity. For instance, compounds similar to the target molecule exhibited IC50 values indicating potent inhibition .

Anticancer Activity

Research indicates that derivatives with piperidine and sulfonamide functionalities can inhibit cancer cell proliferation. In vitro tests demonstrated that these compounds induced apoptosis in various cancer cell lines, showcasing their therapeutic potential .

Comparative Analysis

The following table summarizes key findings from studies on related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.